molecular formula C11H14ClN B13247597 3-(2-Chlorophenyl)-4-methylpyrrolidine

3-(2-Chlorophenyl)-4-methylpyrrolidine

Cat. No.: B13247597
M. Wt: 195.69 g/mol
InChI Key: JVGCLDJZQYQMOQ-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely studied for their diverse biological activities. The presence of a chlorophenyl group and a methyl group on the pyrrolidine ring makes this compound particularly interesting for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-4-methylpyrrolidine typically involves the reaction of 2-chlorobenzaldehyde with a suitable amine and a reducing agent. One common method is the reductive amination of 2-chlorobenzaldehyde with 4-methylpyrrolidine in the presence of a reducing agent like sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis might involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of 2-chlorobenzylidene-4-methylpyrrolidine using a palladium catalyst under hydrogen gas. This method offers high yields and can be easily scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or demethylated products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Dechlorinated or demethylated pyrrolidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Chlorophenyl)-4-methylpyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets. It is known to interact with neuronal voltage-sensitive sodium channels and L-type calcium channels . These interactions modulate the activity of these channels, leading to its observed anticonvulsant and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chlorophenyl)-4-methylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-methylpyrrolidine

InChI

InChI=1S/C11H14ClN/c1-8-6-13-7-10(8)9-4-2-3-5-11(9)12/h2-5,8,10,13H,6-7H2,1H3

InChI Key

JVGCLDJZQYQMOQ-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC1C2=CC=CC=C2Cl

Origin of Product

United States

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